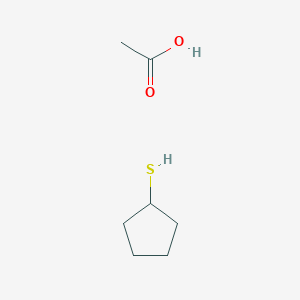
Acetic acid;cyclopentanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;cyclopentanethiol is a compound that combines the properties of acetic acid and cyclopentanethiolIt is widely used in the chemical industry and as a food preservative . Cyclopentanethiol, on the other hand, is a sulfur-containing organic compound with a thiol group, known for its strong and often unpleasant odor . The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cyclopentanethiol can be achieved through the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which has evolved into the Cavita process with various catalysts and process intensifications . Cyclopentanethiol can be produced through the reaction of cyclopentene with hydrogen sulfide in the presence of a catalyst .
化学反応の分析
Types of Reactions
Acetic acid;cyclopentanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group in cyclopentanethiol can be oxidized to form disulfides.
Reduction: The carboxylic acid group in acetic acid can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and aldehydes.
Substitution: Thioethers and esters.
科学的研究の応用
Acetic acid;cyclopentanethiol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant.
Industry: Utilized in the production of perfumes, dyes, and pharmaceuticals.
作用機序
The mechanism of action of acetic acid;cyclopentanethiol involves its interaction with various molecular targets. The thiol group can act as a nucleophile, participating in reactions with electrophiles. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions . These interactions can influence cellular processes and biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Ethanethiol: Similar to cyclopentanethiol but with a simpler structure.
Propionic acid: Similar to acetic acid but with an additional carbon atom.
Thioacetic acid: Contains both a thiol and a carboxylic acid group, similar to acetic acid;cyclopentanethiol.
Uniqueness
This compound is unique due to the combination of a thiol group and a carboxylic acid group within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
特性
分子式 |
C7H14O2S |
|---|---|
分子量 |
162.25 g/mol |
IUPAC名 |
acetic acid;cyclopentanethiol |
InChI |
InChI=1S/C5H10S.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h5-6H,1-4H2;1H3,(H,3,4) |
InChIキー |
BTQCQDAJXMGVLS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1CCC(C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)
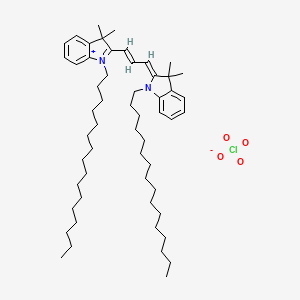
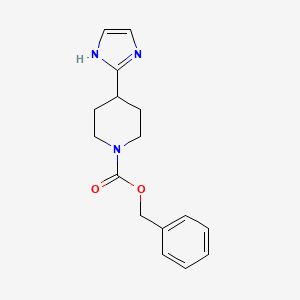

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
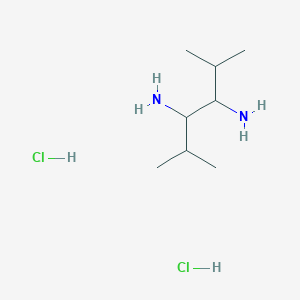


![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
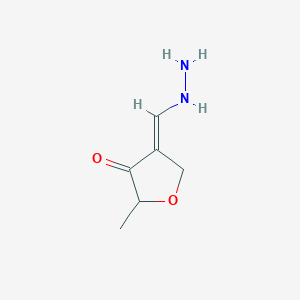

![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
